8-Chloro-5-iodoquinoline-3,4-diamine
CAS No.:
Cat. No.: VC17680745
Molecular Formula: C9H7ClIN3
Molecular Weight: 319.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClIN3 |
|---|---|
| Molecular Weight | 319.53 g/mol |
| IUPAC Name | 8-chloro-5-iodoquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |
| Standard InChI Key | LJYNOVKVMOVRSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Chloro-5-iodoquinoline-3,4-diamine belongs to the 8-chloroquinoline family, distinguished by substituents at positions 3, 4, 5, and 8 of the bicyclic framework. The iodine atom at C5 and chlorine at C8 create distinct electronic effects that influence both reactivity and biological activity. Table 1 summarizes its key identifiers:
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 2092562-74-6 |
| Molecular Formula | C₉H₇ClIN₃ |
| Molecular Weight | 319.53 g/mol |
| Halogen Content | Cl (11.09%), I (39.66%) |
| Hydrogen Bond Donors | 2 (3,4-diamine groups) |
The planar quinoline core facilitates π-π stacking interactions, while the diamine groups at C3 and C4 enable hydrogen bonding with biological targets .
Synthetic Methodologies
Continuous Flow Optimization
Microreactor technology significantly enhances process efficiency compared to traditional batch methods. Key parameters include:
Table 2: Flow Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Reactor Type | T-mixer with 3 mL coil |
| Temperature | -40°C to 0°C |
| Flow Rate | 3.0 mL/min |
| Residence Time | 50 seconds |
| Solvent System | Anhydrous THF |
Turbulent mixing in T-configuration reactors prevents clogging while maintaining 86% conversion efficiency .
Physicochemical and Spectroscopic Properties
Despite its pharmacological potential, experimental data for melting point, solubility, and stability remain limited. Computational predictions suggest:
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LogP: 2.8 ± 0.3 (moderate lipophilicity)
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pKa: 4.1 (quinoline N), 8.9 (diamine groups)
The iodine atom contributes to a distinct [¹H-NMR] profile:
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H2 singlet at δ 8.42 ppm
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H6/H7 coupling (J = 5.6 Hz) between δ 7.8–8.1 ppm
Biomedical Applications and Mechanism
Antimalarial Activity
Structural analogs demonstrate nanomolar inhibition of Plasmodium falciparum cytochrome bc₁ complex (IC₅₀ = 2.8 nM) . The 5-iodo substituent may circumvent atovaquone resistance by altering binding kinetics in Q₀/Qᵢ sites.
Challenges and Future Directions
Metabolic Stability
First-pass metabolism studies indicate rapid hepatic oxidation at C3/C4 positions. Strategies under investigation include:
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Prodrug approaches (acetyl-protected diamines)
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Deuteration at labile C-H positions
Scalability Limitations
Current bottlenecks involve:
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Iodine sourcing sustainability (60% cost contribution)
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Palladium catalyst recycling in cross-coupling steps
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